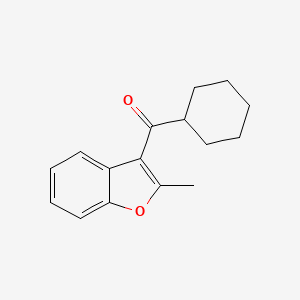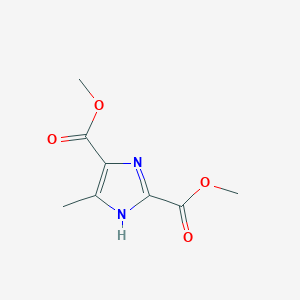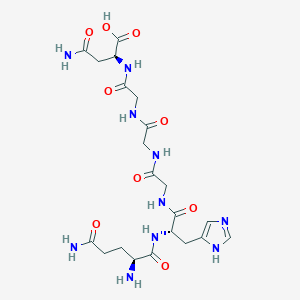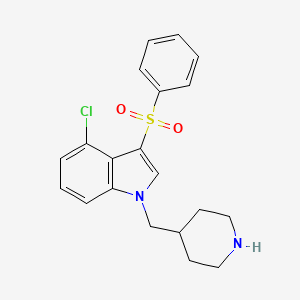
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds widely found in nature and are significant in various biological processes. This particular compound is characterized by the presence of a chloro group, a phenylsulfonyl group, and a piperidinylmethyl group attached to the indole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from aniline derivatives, the Fischer indole synthesis can be employed.
Introduction of the Chloro Group: Chlorination of the indole core using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: Reaction with phenylsulfonyl chloride in the presence of a base like pyridine.
Attachment of Piperidinylmethyl Group: Alkylation using piperidine and formaldehyde under reductive amination conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated or desulfonylated products.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- would involve its interaction with specific molecular targets, such as enzymes or receptors. The chloro and sulfonyl groups might play a role in binding affinity and specificity, while the piperidinylmethyl group could influence the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-: Lacks the chloro group.
1H-Indole, 4-chloro-3-(methylsulfonyl)-1-(4-piperidinylmethyl)-: Has a methylsulfonyl group instead of phenylsulfonyl.
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-methyl-: Lacks the piperidinylmethyl group.
Uniqueness
The presence of the chloro, phenylsulfonyl, and piperidinylmethyl groups in 1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- makes it unique in terms of its chemical reactivity and potential biological activity. These functional groups can significantly influence the compound’s properties and applications.
Propiedades
Número CAS |
651334-74-6 |
|---|---|
Fórmula molecular |
C20H21ClN2O2S |
Peso molecular |
388.9 g/mol |
Nombre IUPAC |
3-(benzenesulfonyl)-4-chloro-1-(piperidin-4-ylmethyl)indole |
InChI |
InChI=1S/C20H21ClN2O2S/c21-17-7-4-8-18-20(17)19(26(24,25)16-5-2-1-3-6-16)14-23(18)13-15-9-11-22-12-10-15/h1-8,14-15,22H,9-13H2 |
Clave InChI |
AOYFKPWGFYIXDA-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CN2C=C(C3=C2C=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


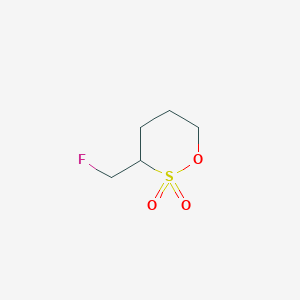
![6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12536401.png)
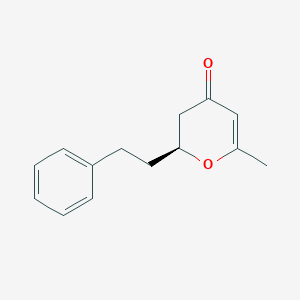
![2-(Benzo[d]oxazol-2-yl)-4-iodophenol](/img/structure/B12536419.png)

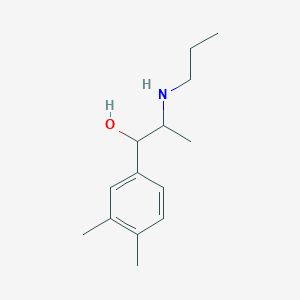
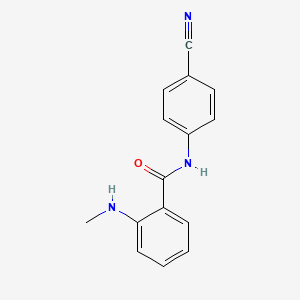
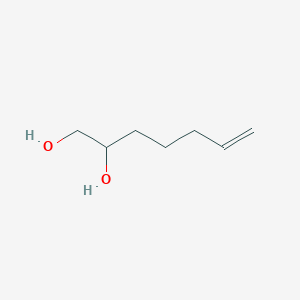
![1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B12536456.png)
